10,10-Dimethylarachidonic acid

Beschreibung

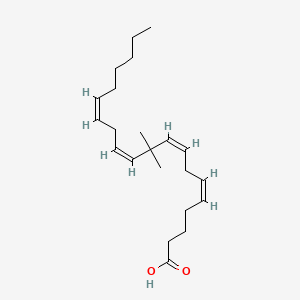

10,10-Dimethylarachidonic acid is a synthetic derivative of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid pivotal in inflammatory signaling and eicosanoid biosynthesis. The compound features two methyl groups substituted at the 10th carbon of the AA backbone (Fig. 1). This structural modification is hypothesized to alter enzymatic interactions, metabolic stability, and receptor binding compared to native AA or its other derivatives.

Eigenschaften

CAS-Nummer |

85924-32-9 |

|---|---|

Molekularformel |

C22H36O2 |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z)-10,10-dimethylicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-4-5-6-7-8-10-13-16-19-22(2,3)20-17-14-11-9-12-15-18-21(23)24/h8-11,16-17,19-20H,4-7,12-15,18H2,1-3H3,(H,23,24)/b10-8-,11-9-,19-16-,20-17- |

InChI-Schlüssel |

HUYLBZXQCLRYHC-CSUDKNDISA-N |

SMILES |

CCCCCC=CCC=CC(C)(C)C=CCC=CCCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C(C)(C)/C=C\C/C=C\CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CC(C)(C)C=CCC=CCCCC(=O)O |

Synonyme |

10,10-dimethylarachidonic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

10,10-Difluoroarachidonic Acid

Kwok et al. synthesized 10,10-difluoroarachidonic acid, replacing hydrogen atoms with fluorine at the 10th carbon. Key findings include:

- Enzymatic Resistance : Fluorination at C10 significantly reduced substrate activity with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, 10,10-difluoro-AA showed <10% conversion to prostaglandins by COX compared to native AA .

- Steric Effects: Fluorine’s electronegativity and small atomic radius allowed minimal steric hindrance, yet still disrupted enzyme binding.

Oxidized Metabolites of Arachidonic Acid

Native AA undergoes oxidation to form bioactive metabolites, including hydroxyeicosatetraenoic acids (HETEs), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatetraenoic acids (DHETs) (Fig. 1). Key distinctions:

- Metabolic Stability : 10,10-Dimethyl-AA’s methyl groups may hinder cytochrome P450 (CYP)-mediated oxidation, a primary pathway for generating HETEs and EETs. For instance, 20-HETE, a CYP4A/4F product, is synthesized at 30 ng/mL in vitro , but dimethylated AA would likely resist such modifications.

- Bioactivity : EETs (e.g., 14,15-EET) exhibit vasodilatory and anti-inflammatory effects at 12 ng/mL , whereas methylated derivatives might lack these properties due to structural rigidity.

Methylated Fatty Acid Derivatives

Methylation is a common strategy to enhance lipid stability. For example:

- Methylated Estradiols : 16-Methyleneestradiol demonstrates increased metabolic half-life compared to estradiol, analogous to how 10,10-dimethyl-AA might resist β-oxidation .

- Bioavailability: Predigested AA formulations (e.g., combined with docosahexaenoic acid) achieve enhanced absorption via micellar encapsulation . Methylated AA derivatives could similarly benefit from improved lipophilicity and resistance to enzymatic degradation.

Comparative Data Table

Research Implications and Gaps

- Enzymatic Studies : Direct assays with 10,10-dimethyl-AA are needed to quantify its interaction with COX, LOX, and CYP enzymes.

- Therapeutic Potential: Methylation could prolong AA’s half-life for drug delivery, but may also nullify its anti-inflammatory benefits.

- Analytical Challenges : UHPLC-MS/MS methods used for AA metabolites (e.g., 14,15-DHET quantification at 120 ng/mL ) must be adapted to detect methylated variants.

Q & A

Basic: What synthetic methodologies are established for 10,10-Dimethylarachidonic acid, and how do structural modifications influence its reactivity?

Answer:

The synthesis of dimethylated arachidonic acid derivatives involves regioselective fluorination or methylation at the C-10 position. For example, Kwok et al. (1987) synthesized 10,10-Difluoroarachidonic acid via palladium-mediated coupling of alkyne intermediates, followed by catalytic hydrogenation to achieve stereochemical control . Structural modifications (e.g., dimethylation or fluorination) alter electron density at the methylated site, affecting enzymatic interactions. Researchers must optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side products, as steric hindrance from dimethyl groups can reduce yields .

Advanced: How do modifications at the C-10 position of arachidonic acid impact its enzymatic conversion by cyclooxygenase (COX) or lipoxygenase (LOX)?

Answer:

Enzymatic studies using soybean LOX and PGH synthase reveal that 10,10-dimethylation disrupts substrate binding due to steric bulk, reducing catalytic efficiency. For instance, 10,10-Difluoroarachidonic acid showed <20% conversion by LOX compared to native arachidonic acid, as measured by UV absorbance of hydroperoxide products . To resolve contradictions in activity data, researchers should compare kinetic parameters (Km, Vmax) across enzyme isoforms and validate results using LC-MS/MS to quantify specific oxylipin products .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Answer:

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Miller et al. (2009) developed a method with a linear range of 0.1–100 ng/mL (R² > 0.99), using deuterated internal standards for precision (CV < 10%) . Key parameters include:

- Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Ionization: Negative-mode electrospray (m/z 327 → 245 for quantification).

- Sample prep: Solid-phase extraction to remove phospholipid interference .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound metabolites?

Answer:

Contradictions often arise from differences in cell models (e.g., primary vs. immortalized cells) or incomplete metabolite profiling. A systematic approach includes:

Metabolite identification: Use high-resolution MS (HRMS) to distinguish isobaric metabolites (e.g., epoxides vs. hydroxides).

Pathway mapping: Compare metabolite profiles across COX-1, COX-2, and LOX pathways using pathway-specific inhibitors.

Statistical validation: Apply ANOVA with post-hoc tests to assess batch effects or inter-lab variability .

Basic: What are the critical considerations for designing stable isotope-labeled analogs of this compound for tracer studies?

Answer:

Deuterium or ¹³C labels should be placed at metabolically inert positions (e.g., methyl groups) to avoid isotopic exchange. For example, Shinde et al. (2012) synthesized [²H₆]-arachidonic acid with deuterium at C-7, C-10, and C-13, ensuring >98% isotopic purity via NMR validation . Stability testing under physiological pH and temperature is essential to confirm label retention during long-term experiments .

Advanced: What computational tools can predict the binding affinity of this compound derivatives to lipid-binding proteins?

Answer:

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are used to model interactions with proteins like FABP4 or albumin. Key steps:

Parameterization: Assign partial charges to dimethyl groups using Gaussian09 at the B3LYP/6-31G* level.

Simulation: Run 100-ns MD simulations in GROMACS to assess conformational stability.

Validation: Compare predicted ΔG values with surface plasmon resonance (SPR) data .

Basic: How should researchers handle data normalization when comparing this compound levels across heterogeneous tissue samples?

Answer:

Normalize to tissue weight (ng/mg) or protein content (ng/mg protein) to account for sample heterogeneity. For LC-MS/MS data, use internal standard recovery rates (e.g., >85%) to adjust for matrix effects. Include a pooled quality control (QC) sample in each batch to monitor instrument drift .

Advanced: What strategies mitigate oxidative degradation of this compound during in vitro assays?

Answer:

Antioxidant additives: Include 0.1% butylated hydroxytoluene (BHT) in buffers to inhibit autoxidation.

Anaerobic conditions: Conduct experiments under nitrogen or argon.

Real-time monitoring: Use oxygen-sensitive probes (e.g., OxoPlate®) to quantify dissolved O₂ during assays .

Basic: What statistical methods are appropriate for dose-response studies involving this compound?

Answer:

Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-monotonic responses, use model selection criteria (AIC/BIC) to compare 4PL vs. biphasic models .

Advanced: How can researchers validate the biological relevance of this compound in lipidomic datasets with high background noise?

Answer:

Apply orthogonal validation:

Targeted MS/MS: Confirm identity via fragmentation patterns and retention time alignment.

Silent isotope labeling: Spike synthetic ¹³C-labeled analogs to distinguish endogenous vs. exogenous signals.

Pathway enrichment analysis: Use tools like LipidSig to identify overrepresented pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.